molecular formula C8H5ClN2O2 B1372585 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1020038-42-9

7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1372585
M. Wt: 196.59 g/mol
InChI Key: BEFUOITXMHRTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is 1S/C8H5ClN2O2/c9-5-1-2-11-4-6 (8 (12)13)10-7 (11)3-5/h1-4H, (H,12,13) . This indicates the presence of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a solid substance at ambient temperature . It has a molecular weight of 196.59 .

Scientific Research Applications

Optical Properties and Material Synthesis

A novel series of derivatives has been synthesized using 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid, leading to the study of their optical properties. These compounds, characterized using various spectral techniques, have shown interesting fluorescence characteristics, potentially useful for material science and optical applications (Ge et al., 2014).

Coordination Polymers and Structural Chemistry

The synthesis of coordination polymers has been a focal point of research, particularly with ligands such as 6-(4-carboxyphenyl)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)picolinic acid. These polymers show diverse dimensional structures and have been used to create porous three-dimensional frameworks. The study of these structures is pivotal in understanding their potential applications in material chemistry (Yin et al., 2021).

Herbicide Synthesis

The compound serves as a key intermediate in the synthesis of Sulfonylurea Herbicides like Imazosulfuron. This application underscores the relevance of the compound in agricultural chemistry, offering potential advancements in herbicide formulations (Gui-zhe, 2015).

Phosphorescence and Material Properties

The synthesis of novel positional isomers has led to the investigation of their phosphorescent properties. These studies offer insights into the development of materials with reversible phosphorescent color switching capabilities, indicating applications in dynamic functional materials and organic electronics (Li & Yong, 2019).

Stimulus-Responsive Coordination Polymers

The synthesis of new ligands and coordination polymers has led to the exploration of stimulus-responsive materials. These materials can switch their properties in response to external stimuli like acid-base vapor, offering intriguing possibilities for smart material design (Yan et al., 2020).

Fluorescent Molecular Rotor Studies

The compound has been utilized in the synthesis of a library of fluorescent molecular rotors (FMRs), demonstrating significant viscosity sensitivity. These findings point to potential applications in sensing technologies and molecular devices (Jadhav & Sekar, 2017).

Safety And Hazards

The safety information for 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280) and IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340) .

properties

IUPAC Name

7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFUOITXMHRTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651760
Record name 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

CAS RN

1020038-42-9
Record name 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 6
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Citations

For This Compound
1
Citations
OK Onajole, S Lun, YJ Yun, DY Langue… - Chemical biology & …, 2020 - Wiley Online Library
Tuberculosis (TB) is a highly infectious disease that has been plaguing the human race for centuries. The emergence of multidrug‐resistant strains of TB has been detrimental to the …
Number of citations: 13 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.